4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL 4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL
Brand Name: Vulcanchem
CAS No.: 298687-03-3
VCID: VC10855801
InChI: InChI=1S/C16H12F3N3S/c17-16(18,19)12-6-4-5-11(9-12)10-14-20-21-15(23)22(14)13-7-2-1-3-8-13/h1-9H,10H2,(H,21,23)
SMILES: C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C16H12F3N3S
Molecular Weight: 335.3 g/mol

4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL

CAS No.: 298687-03-3

Cat. No.: VC10855801

Molecular Formula: C16H12F3N3S

Molecular Weight: 335.3 g/mol

* For research use only. Not for human or veterinary use.

4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL - 298687-03-3

Specification

CAS No. 298687-03-3
Molecular Formula C16H12F3N3S
Molecular Weight 335.3 g/mol
IUPAC Name 4-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H12F3N3S/c17-16(18,19)12-6-4-5-11(9-12)10-14-20-21-15(23)22(14)13-7-2-1-3-8-13/h1-9H,10H2,(H,21,23)
Standard InChI Key AYAYMNNHDDTQDQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=CC=C3)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]methyl}-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its structure comprises:

  • A phenyl group at position 4 of the triazole ring.

  • A benzyl substituent at position 5, modified with a 3-(trifluoromethyl)phenyl moiety.

  • A thiol (-SH) group at position 3, conferring potential redox activity and metal-binding capacity .

Molecular Formula and Weight

  • Molecular Formula: C16H12F3N3S\text{C}_{16}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{S}

  • Molecular Weight: 343.35 g/mol (calculated from atomic masses).

Spectral and Computational Data

While experimental spectral data for this compound are unavailable, analogous triazole-thiols exhibit:

  • IR Peaks:

    • ν(N-H)\nu(\text{N-H}): 3360–3280 cm1^{-1} .

    • ν(C=S)\nu(\text{C=S}): 1180–1230 cm1^{-1} .

  • NMR Signatures:

    • 1HNMR^1\text{H} \text{NMR}: Aromatic protons at δ 6.8–8.1 ppm; methylene protons (CH2_2) at δ 3.5–4.0 ppm .

    • 13CNMR^{13}\text{C} \text{NMR}: Triazole carbons at δ 152–154 ppm; trifluoromethyl carbon at δ 122–124 ppm (q, J=280HzJ = 280 \, \text{Hz}) .

Synthesis and Derivative Formation

The synthesis of 1,2,4-triazole-3-thiols typically involves cyclocondensation reactions. For this compound, a plausible route includes:

Key Synthetic Steps

  • Hydrazide Formation: Reacting a dicarbonyl ester (e.g., diethyl oxalate) with phenylhydrazine to form a pyrazole-3-carboxylate intermediate .

  • Cyclocondensation: Treating the hydrazide with carbon disulfide (CS2\text{CS}_2) or ammonium thiocyanate (NH4SCN\text{NH}_4\text{SCN}) to generate the triazole-thione core .

  • Functionalization: Introducing the 3-(trifluoromethyl)benzyl group via alkylation or nucleophilic substitution.

Example Protocol (Adapted from ACS Omega ):

  • Step 1: Hydrazinolysis of pyrazole carboxylate 3 yields hydrazide 4.

  • Step 2: Cyclocondensation of 4 with CS2\text{CS}_2 in ethanolic KOH forms triazole-thione 5.

  • Step 3: Alkylation of 5 with 3-(trifluoromethyl)benzyl bromide introduces the benzyl substituent.

Derivative Synthesis

  • Schiff Bases: Condensation with aromatic aldehydes (e.g., benzaldehyde) forms imine derivatives .

  • Mannich Bases: Reaction with morpholine and formaldehyde yields amino-methylated analogs .

Physicochemical and Pharmacological Properties

Physicochemical Profile

PropertyValue/Description
SolubilityLow in water; soluble in DMF, DMSO
logP~3.5 (estimated)
pKa~8.2 (thiol group)

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiol moiety contributes to acidity and antioxidant potential .

Biological Activity

Though direct data are lacking, structurally related triazole-thiols exhibit:

  • Anticancer Activity: Compound 9 (from ACS Omega ) showed cytotoxicity against human colon carcinoma (HCT-116) with IC50_{50} ≈ 8.2 μM, comparable to vinblastine.

  • Antimicrobial Effects: Triazole-thiols with aryl substituents inhibit Staphylococcus aureus (MIC: 16–32 μg/mL) .

Structure-Activity Relationships (SAR):

  • Electron-Withdrawing Groups (e.g., -CF3_3): Enhance bioavailability and target binding .

  • Thiol Group: Mediates redox interactions and enzyme inhibition .

Applications and Industrial Relevance

Medicinal Chemistry

  • Anticancer Agents: Triazole-thiols interfere with tubulin polymerization or DNA replication .

  • Antioxidants: The -SH group scavenges free radicals, potentially mitigating oxidative stress .

Material Science

  • Corrosion Inhibitors: Adsorb onto metal surfaces via sulfur and nitrogen atoms .

  • Ligands in Coordination Chemistry: Bind transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic applications .

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